molecular formula C11H8F3NO3 B1149225 4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid CAS No. 116401-44-6

4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid

Cat. No. B1149225
M. Wt: 259.18
InChI Key:
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Description

Synthesis Analysis

The synthesis of derivatives of 4-oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid involves reactions of precursor compounds under specific conditions. For example, the synthesis of related fluorine-containing esters and their reactions with anilines and other agents have been explored, demonstrating the versatility of fluorine chemistry in creating complex molecules with potential for varied applications (Pimenova et al., 2003). Moreover, the synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives shows the feasibility of incorporating structural characteristics beneficial for producing active molecules, further highlighting the compound’s synthetic accessibility and utility (Oktay et al., 2016).

Molecular Structure Analysis

The molecular structure of 4-oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid and its derivatives can be analyzed through various spectroscopic techniques, including NMR and IR spectroscopy, providing insights into the compound's structural features and the nature of its functional groups. Such analyses are essential for understanding the compound’s reactivity and for the development of further derivatives with tailored properties.

Chemical Reactions and Properties

This compound participates in various chemical reactions, indicative of its reactive functional groups. Transition metal complexes of 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid have been synthesized, showcasing the compound's ability to act as a ligand and form complexes with different metal ions. These complexes exhibit unique magnetic properties, underscoring the compound's potential in materials science and catalysis (Ferenc et al., 2015).

Scientific Research Applications

Summary of the Application

The compound has been studied for its inhibitory effects against bacterial, fungal, tumoral, and insecticidal strains . The potency of these effects is attributed to the multiple interactive sites of the ligand that not only change the environment around tin but also can make interactions with DNA .

Methods of Application or Experimental Procedures

The compound was synthesized and characterized using physical, spectral, analytical, and multinuclear NMR (1H, 13C, 119Sn) data . The X-ray structure analysis of the complex was also reported .

Results or Outcomes

The synthesized complexes showed potency against bacterial, fungal, tumoral, and insecticidal strains . The effectiveness of the compound is attributed to the multiple interactive sites of the ligand .

2. Synthesis of 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine

Summary of the Application

The compound is used in the synthesis of 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine . This compound is industrially useful and has potential applications in medical science .

Methods of Application or Experimental Procedures

The synthesis of the compound involves novel processes . The invention also relates to certain novel intermediates useful in the preparation of the compound .

Results or Outcomes

The compound was successfully synthesized either in its racemic (R/S) form or any of its optically active (S) or ® forms or enantiomeric excess mixture of any of the forms . The compound is industrially useful and has potential applications in medical science .

3. Synthesis of Organotin (IV) Esters

Summary of the Application

The compound has been used in the synthesis of novel organotin (IV) esters . These esters have been studied for their inhibitory effects against bacterial, fungal, tumoral, and insecticidal strains .

Methods of Application or Experimental Procedures

The compound was synthesized and characterized using physical, spectral, analytical, and multinuclear NMR (1H, 13C, 119Sn) data . The X-ray structure analysis of the complex was also reported .

Results or Outcomes

The synthesized complexes showed potency against bacterial, fungal, tumoral, and insecticidal strains . The effectiveness of the compound is attributed to the multiple interactive sites of the ligand .

4. Preparation of β-Amino Acid Derivatives

Summary of the Application

The compound is used in the synthesis of β-amino acid derivatives . This compound is industrially useful and has potential applications in medical science .

Methods of Application or Experimental Procedures

The synthesis of the compound involves novel processes . The invention also relates to certain novel intermediates useful in the preparation of the compound .

Results or Outcomes

The compound was successfully synthesized either in its racemic (R/S) form or any of its optically active (S) or ® forms or enantiomeric excess mixture of any of the forms . The compound is industrially useful and has potential applications in medical science .

5. Synthesis of Fluoro Substituted Monomeric and Uni-Dimensional Polymeric Organotin (IV) Esters

Summary of the Application

The compound has been used in the synthesis of fluoro substituted monomeric and uni-dimensional polymeric organotin (IV) esters . These esters have been studied for their inhibitory effects against bacterial, fungal, tumoral, and insecticidal strains .

Methods of Application or Experimental Procedures

The compound was synthesized and characterized using physical, spectral, analytical, and multinuclear NMR (1H, 13C, 119Sn) data . The X-ray structure analysis of the complex was also reported .

Results or Outcomes

The synthesized complexes showed potency against bacterial, fungal, tumoral, and insecticidal strains . The effectiveness of the compound is attributed to the multiple interactive sites of the ligand .

6. Preparation of β-Amino Acid Derivatives

Summary of the Application

The compound is used in the synthesis of β-amino acid derivatives . This compound is industrially useful and has potential applications in medical science .

Methods of Application or Experimental Procedures

The synthesis of the compound involves novel processes . The invention also relates to certain novel intermediates useful in the preparation of the compound .

Results or Outcomes

The compound was successfully synthesized either in its racemic (R/S) form or any of its optically active (S) or ® forms or enantiomeric excess mixture of any of the forms . The compound is industrially useful and has potential applications in medical science .

properties

IUPAC Name

(E)-4-oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h1-6H,(H,15,16)(H,17,18)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTHMZFBLNIKJC-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/C=C/C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid

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